1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane
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Description
1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTB is a benzoylazepane derivative that has been synthesized using various methods.
Scientific Research Applications
RNA Therapeutics
The 2’-O-methoxyethyl (2’-MOE) backbone has gained attention in RNA-based drug development due to its enhanced duplex stability, nuclease resistance, and low toxicity. Several FDA-approved therapeutic candidates utilize this backbone:
- Steric Blocking Oligonucleotides : By incorporating 2’-MOE modifications, these oligonucleotides alter mRNA splicing. They can be designed to modulate gene expression, potentially treating genetic disorders .
Enzyme Inhibition
Researchers have identified a dual-residue active site in archaeal DNA polymerases that specifically recognizes 2’-modified nucleotides. This substrate specificity restricts the enzymatic synthesis of 2’-modified nucleic acids, which has implications for drug development based on these modified nucleotides .
Enhanced Nuclease Resistance
Combining elements from the second-generation 2’-O-methoxyethyl (MOE) and locked nucleic acid (LNA) modifications led to the development of highly nuclease-resistant 2’,4’-constrained MOE (cMOE) and ethyl bicyclic nucleic acids (cEt BNA). These modifications enhance stability and resistance to enzymatic degradation, making them valuable for therapeutic applications .
properties
IUPAC Name |
7-(2-methoxyethyl)-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-13-5-3-4-6-14(13)20-24-19(31-25-20)11-32-22-23-16-10-18-17(29-12-30-18)9-15(16)21(27)26(22)7-8-28-2/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMBHTFVJIXZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCOC)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-methoxyethyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
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